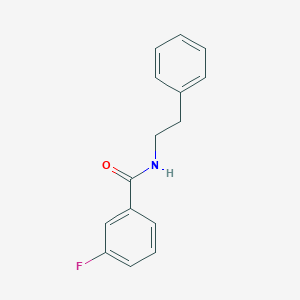

3-fluoro-N-(2-phenylethyl)benzamide

Description

3-Fluoro-N-(2-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a 3-fluorobenzoic acid core linked via an amide bond to a 2-phenylethylamine moiety. This structure combines the electronic effects of fluorine substitution with the lipophilic and steric properties of the phenylethyl group. Fluorine’s electronegativity enhances metabolic stability and influences intermolecular interactions, while the phenylethyl chain may facilitate membrane permeability or receptor binding .

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

3-fluoro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H14FNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18) |

InChI Key |

DDABCDSIGRXMAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine: Replacement of the 3-fluoro group with chlorine (e.g., 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide, ) increases molecular weight and lipophilicity (Cl: LogP ~2.03 vs. Chlorine’s larger atomic radius may also introduce steric hindrance .

- Phenylethyl vs. Alkyl/Aryl Chains :

Compared to 3-Fluoro-N-(1-phenylpropyl)benzamide (), the shorter ethyl chain in the target compound reduces steric bulk, possibly improving binding to compact active sites. Conversely, bulkier chains (e.g., trifluoromethyl in ) enhance hydrophobic interactions but may limit conformational flexibility . - Hydrogen-Bonding Groups :

Compounds like 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide () exhibit increased solubility due to the hydroxyl group’s hydrogen-bonding capacity, contrasting with the 3-fluoro group’s weaker polarity .

Structural and Crystallographic Insights

- Fluorine-Driven Interactions :

In 3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide (), weak C–H⋯F hydrogen bonds and fluorine-mediated crystal packing motifs were observed. Similar interactions in the target compound could influence its solid-state stability and solubility . - Directing Groups in Catalysis: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilizes an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

Key Findings and Implications

Fluorine’s Dual Role : The 3-fluoro group balances metabolic stability and moderate polarity, contrasting with chloro analogues’ higher lipophilicity and hydroxyl-containing derivatives’ enhanced solubility .

Phenylethyl vs. Heterocyclic Moieties: While heterocycles (e.g., quinoline, imidazole) improve target engagement in kinase inhibitors, the phenylethyl group may favor antioxidant or membrane-associated activities .

Synthetic Challenges : Lower yields in alkyl-chain-containing benzamides suggest a need for optimized coupling strategies, possibly leveraging microwave-assisted or flow chemistry techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.